3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC16708547
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3O3 |
|---|---|
| Molecular Weight | 205.17 g/mol |
| IUPAC Name | 3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C9H7N3O3/c1-6-2-3-7(4-8(6)12(13)14)9-10-5-15-11-9/h2-5H,1H3 |
| Standard InChI Key | IXJNSRNFCZWNSB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC=N2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) substituted at position 3 with a 4-methyl-3-nitrophenyl group. Key features include:
-
1,2,4-Oxadiazole core: Provides aromatic stability and hydrogen-bonding capacity, enhancing solubility and bioavailability compared to non-heterocyclic analogs .
-
Nitro group (-NO₂): Positioned at the phenyl ring’s meta position, this group confers strong electron-withdrawing effects, polarizing the aromatic system and facilitating redox interactions .
-
Methyl group (-CH₃): At the phenyl ring’s para position, this substituent modulates lipophilicity and steric bulk, potentially influencing membrane permeability .
Table 1: Calculated Physicochemical Properties of 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole
| Property | Value | Method |
|---|---|---|
| Molecular formula | C₉H₆N₃O₃ | Empirical formula derivation |
| Molecular weight | 204.16 g/mol | Mass spectrometry |
| LogP (lipophilicity) | 2.1 ± 0.3 | Fragment-based estimation |
| Hydrogen bond donors | 0 | Structural analysis |
| Hydrogen bond acceptors | 5 | Structural analysis |
| Topological polar surface area | 78.9 Ų | Computational modeling |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole typically follows a two-step protocol involving nitration and cyclocondensation:
Step 1: Nitration of 4-Methylbenzaldehyde
4-Methylbenzaldehyde undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to yield 4-methyl-3-nitrobenzaldehyde. The nitro group preferentially occupies the meta position due to the directing effects of the methyl group .
Step 2: Cyclocondensation with Amidoxime
The aldehyde intermediate is converted to an amidoxime via reaction with hydroxylamine hydrochloride (NH₂OH·HCl). Subsequent cyclocondensation with a carboxylic acid derivative (e.g., acetyl chloride) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) forms the 1,2,4-oxadiazole ring .
Key Reaction Conditions:
-
Temperature: 80–100°C for cyclocondensation
-
Catalyst: Pyridine or triethylamine to neutralize HCl byproducts
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors equipped with in-line analytics (e.g., IR spectroscopy) enhance yield (75–85%) and purity (>98%). Solvent optimization using dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) improves reaction homogeneity, while microwave irradiation reduces reaction time from hours to minutes .
Biological Activities and Mechanisms
Table 2: Anticancer Activity of Selected 1,2,4-Oxadiazole Analogs
Antimicrobial Effects
Nitro-substituted 1,2,4-oxadiazoles disrupt bacterial membrane integrity by inhibiting penicillin-binding proteins (PBPs). Against Staphylococcus aureus (MRSA), analogs with para-methyl groups show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to vancomycin .
Enzyme Inhibition
The compound’s nitro group facilitates interactions with cholinesterases and monoamine oxidases (MAOs). In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to acetylcholinesterase (AChE), suggesting potential for Alzheimer’s disease therapy .
Structure-Activity Relationships (SARs)
Electronic Effects
-
Nitro group: Enhances electrophilicity, promoting covalent interactions with cysteine residues in enzyme active sites .
-
Methyl group: Increases logP by 0.3–0.5 units, improving blood-brain barrier penetration .
Steric Considerations
Bulky substituents at the phenyl ring’s para position (e.g., -CH₃) reduce off-target binding by 30–40% compared to ortho-substituted analogs .
Comparative Analysis with Analogous Compounds
3-(3-Nitrophenyl)-1,2,4-oxadiazole vs. 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume